N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique molecular structure that incorporates various functional groups, making it of interest for research in pharmacology and drug development.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide can be classified under the category of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The general approach includes:
Technical details regarding specific reaction conditions (temperatures, solvents, catalysts) are essential for optimizing yields and purity but are often proprietary or unpublished in public databases.
The molecular structure of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide can be represented as follows:
Molecular Formula: C21H24N2O4
Molecular Weight: 368.43 g/mol
SMILES Notation: Cc1cccc(CC(NCc2ccc3c(c2)OCO3)=O)c1
InChI Key: AQMKXJRHRYAYKH-UHFFFAOYSA-N
The compound exhibits a polar surface area of 41.554 Ų and has a logP value of 3.1774, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide can participate in various chemical reactions:
These reactions are crucial for exploring the compound's reactivity and potential modifications for enhanced biological activity.
The mechanism of action for N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide is not fully elucidated but may involve:
Data on specific targets and pathways would require further experimental validation.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide is characterized by:
The chemical stability of this compound is influenced by factors such as pH and temperature. Its reactivity profile suggests it can undergo various transformations under different conditions.
N-[(2H-1,3-benzodioxol-5-ylo)methyl]-3-(3-methylphenyl)-4-oxo - 2-(pyrrolidin - 1 - yl) - 3, 4-dihydroquinazoline - 7-carboxamide has potential applications in:
Further research into its pharmacological properties could lead to significant advancements in medicinal chemistry and therapeutic applications.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: